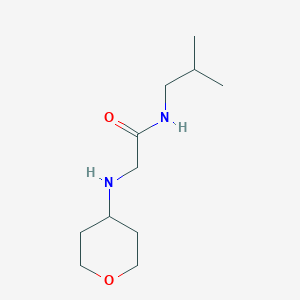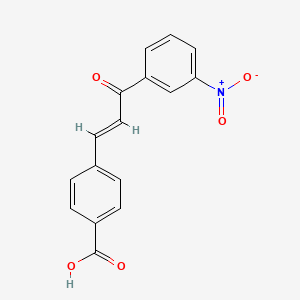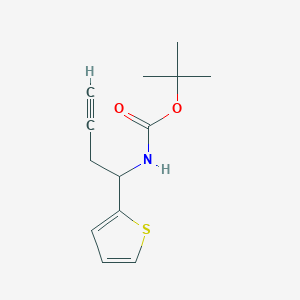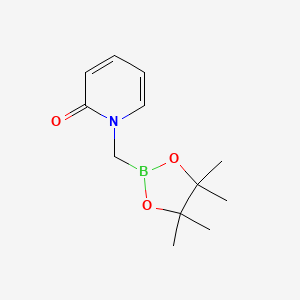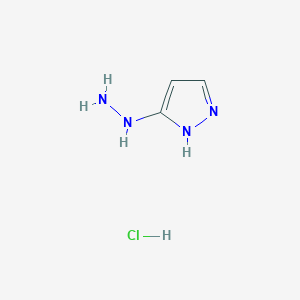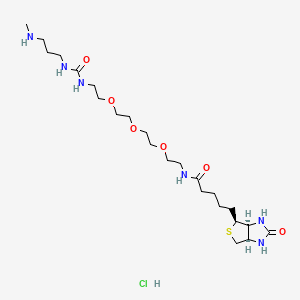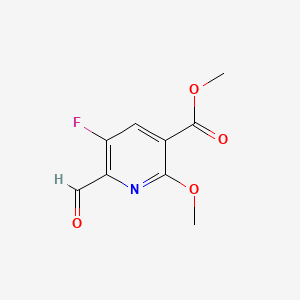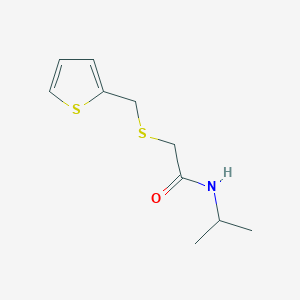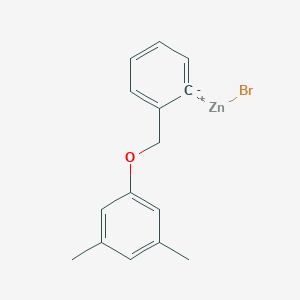
2-(3,5-Dimethylphenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and stability in various chemical reactions, making it a versatile reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3,5-dimethylphenoxymethyl)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2−(3,5−dimethylphenoxymethyl)bromobenzene+Zn→2−(3,5−dimethylphenoxymethyl)phenylzincbromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and achieve the desired concentration in THF.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
The reactions involving this compound typically require:
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
科学的研究の応用
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide has numerous applications in scientific research, including:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Material Science: This compound is used in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Medicinal Chemistry: It plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of bioactive compounds.
Chemical Biology: Researchers use this compound to study biological pathways and interactions by synthesizing labeled or modified biomolecules.
作用機序
The mechanism by which 2-(3,5-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves its ability to act as a nucleophile or a coupling partner in various reactions. The compound’s reactivity is attributed to the presence of the zinc atom, which facilitates the formation of new bonds by stabilizing the transition states and intermediates during the reaction process.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound with similar reactivity but lacking the substituted phenyl group.
2-(3,5-dimethylphenyl)phenylzinc Bromide: A closely related compound with a different substitution pattern on the phenyl ring.
2-(3,5-dimethylphenoxymethyl)phenylmagnesium Bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
2-(3,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the 3,5-dimethylphenoxymethyl group enhances its nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
特性
分子式 |
C15H15BrOZn |
|---|---|
分子量 |
356.6 g/mol |
IUPAC名 |
bromozinc(1+);1,3-dimethyl-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-13(2)10-15(9-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
NLRACGGBRFDZPJ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=[C-]2)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


